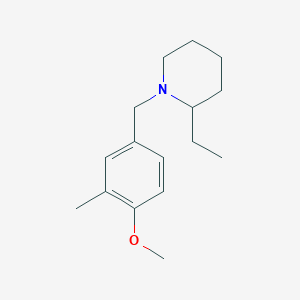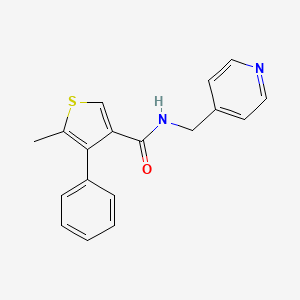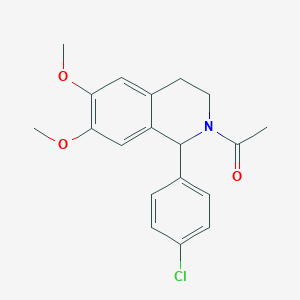![molecular formula C22H18N2O2S B4968120 N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4968120.png)
N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide, also known as Fmoc-Cl, is a chemical reagent widely used in peptide synthesis. It is a derivative of fluorene and is commonly used to protect the N-terminus of amino acids during peptide synthesis. Fmoc-Cl is a versatile and efficient reagent that has become a standard tool in the field of peptide chemistry.
作用机制
N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide works by reacting with the amino group of the N-terminal amino acid in a peptide chain. The Fmoc group protects the amino group from further reaction, allowing for the sequential addition of amino acids to form a peptide chain. The Fmoc group can be removed by treatment with a base, exposing the amino group for further reaction.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. Its role is purely synthetic, allowing for the synthesis of peptides and proteins.
实验室实验的优点和局限性
The advantages of using N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide for peptide synthesis include its efficiency, versatility, and ease of use. This compound is a well-established reagent that has been extensively studied and optimized for peptide synthesis. Its use allows for the synthesis of complex peptides and proteins with high purity and yield.
The limitations of using this compound include its cost and potential toxicity. This compound is a hazardous material that should be handled with care. It is also relatively expensive compared to other reagents used in peptide synthesis.
未来方向
There are several future directions for the use of N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide in peptide synthesis. One area of research is the development of new methods for peptide synthesis using this compound. This includes the development of new protecting groups and coupling reagents that can improve the efficiency and yield of peptide synthesis.
Another area of research is the application of this compound in the synthesis of complex peptides and proteins. This includes the synthesis of cyclic peptides, glycopeptides, and other modified peptides that have potential applications in drug discovery and development.
Conclusion:
This compound is a versatile and efficient reagent that has become a standard tool in the field of peptide chemistry. Its use allows for the synthesis of complex peptides and proteins with high purity and yield. Despite its limitations, this compound remains a popular choice for peptide synthesis and is likely to continue to be used in scientific research for years to come.
合成方法
N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide can be synthesized by reacting 9H-fluorene-2-amine with thionyl chloride in the presence of a base. The resulting product is then reacted with 4-methoxybenzoic acid to give this compound. The synthesis of this compound is a straightforward and efficient process, making it a popular choice for peptide synthesis.
科学研究应用
N-[(9H-fluoren-2-ylamino)carbonothioyl]-4-methoxybenzamide is widely used in scientific research for the synthesis of peptides and proteins. Peptides are important molecules that play a crucial role in many biological processes, including cell signaling, enzyme regulation, and immune response. This compound is used to protect the N-terminus of amino acids during peptide synthesis, allowing for the sequential addition of amino acids to form a peptide chain.
属性
IUPAC Name |
N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-9-6-14(7-10-18)21(25)24-22(27)23-17-8-11-20-16(13-17)12-15-4-2-3-5-19(15)20/h2-11,13H,12H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUISFTXXSNRDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)
![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
amine oxalate](/img/structure/B4968074.png)


![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)
![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4968135.png)

![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)